1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with a cyclopropylmethyl group. This compound has garnered attention due to its diverse pharmacological properties, including potential applications in medicinal chemistry and materials science. Its unique structure allows for various interactions with biological macromolecules, making it a subject of interest for drug design and development. The compound is classified as a pyrimidine derivative and is notable for its potential as a pharmacophore in therapeutic applications.
The synthesis of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with cyclopropylmethyl halides under basic conditions. A common synthetic route employs sodium hydride as a base and dimethylformamide as the solvent. The reaction proceeds through nucleophilic substitution, where the cyclopropylmethyl group is introduced to the pyrimidine ring. This method can be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield .
The molecular structure of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione can be described using its InChI key: UXHKISMNDMCUFJ-UHFFFAOYSA-N. The compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, contributing to its dione classification.
This structure allows for various chemical reactivities and interactions in biological systems.
1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes a range of chemical reactions that expand its utility in synthetic chemistry:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biochemical pathways. In medicinal chemistry contexts, derivatives of this compound are designed to target proteins involved in disease processes, leading to potential therapeutic effects .
The physical and chemical properties of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione contribute significantly to its applications:
These properties influence its behavior in biological systems and synthetic applications.
1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific uses:
This compound's multifaceted nature opens avenues for research across various scientific disciplines .
The cyclopropylmethyl moiety in 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1462994-89-3) is pivotal for its bioactivity and is typically installed via nucleophilic substitution. The Simmons-Smith cyclopropanation serves as the cornerstone reaction, utilizing diiodomethane (CH₂I₂) and zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn) to generate reactive carbenoid species. These intermediates undergo stereospecific addition to allylic alcohols or alkenes, forming cyclopropane rings with high stereochemical fidelity [7]. The reaction proceeds through a butterfly-shaped transition state, ensuring retention of alkene geometry in the product [7]. Modifications such as Furukawa’s protocol (Et₂Zn/CH₂I₂ in CH₂Cl₂) enhance electrophilicity for challenging substrates, achieving yields >85% under optimized conditions (0°C to 25°C, 6–12 hours) [1] [7]. Crucially, directing groups (e.g., allylic ethers) coordinate with zinc to accelerate cyclopropanation kinetics by 3–5 fold, as verified through kinetic studies [7].
Table 1: Cyclopropanation Methods for Cyclopropylmethyl Precursors
Method | Reagents | Solvent | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|---|
Classical Simmons-Smith | Zn-Cu, CH₂I₂ | Ether | Reflux | 60–75% | Low cost |
Furukawa Modification | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0°C → 25°C | 85–92% | Enhanced electrophilicity |
Charette Bipyridine-Zn | Zn(CH₂I)₂-bipy | CPME* | 25°C | 88–95% | Stabilized carbenoid |
*Cyclopentyl methyl ether
Transitioning from batch to continuous-flow reactors addresses exothermicity and scalability challenges in cyclopropanation. Microfluidic systems enable precise control of residence time (30–120 seconds) and temperature (-10°C to 40°C), suppressing side products like diiodo-adducts. A representative protocol for synthesizing cyclopropylmethyl bromide—a key alkylating agent—achieves 94% conversion at 40°C with a 2-minute residence time, compared to 72% in batch mode [1]. Subsequent N-alkylation of pyrimidine-2,4(1H,3H)-dione core under flow conditions employs:
Solvent and catalyst innovations significantly improve sustainability:
Table 2: Solvent Effects on N-Alkylation Efficiency
Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
DMF | 38.3 | 1.5 | 92 | <3 |
DMSO | 46.5 | 1.2 | 89 | 5 |
CPME | 4.8 | 3.0 | 85 | <2 |
Water | 80.1 | 6.0 | 42 | 25 |
The 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione scaffold serves as a versatile platform for late-stage diversification:
Table 3: Bioactive Derivatives via Post-Synthetic Modifications
Derivative | Modification Site | Biological Activity | Reference Compound |
---|---|---|---|
5-Ethyl-6-(3,5-dimethylbenzoyl)-analogue | C5/C6 | HIV-1 NNRTI (EC₅₀ = 1 nM) | IQP-0407 [6] |
3-Benzyl-1-(cyclopropylmethyl)-analogue | N3 | mGluR2 PAM (EC₅₀ = 50 nM) | [4] |
3-Hydroxyquinazoline-2,4-dione hybrid | Ring fusion | HCV NS5B inhibitor (EC₅₀ = 2 μM) | 21t [2] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7